- Nickel salt of phosphomolybdic acid as a bi-functional homogeneous recyclable catalyst for base free transformation of aldehyde into ester, RSC Advances, 2020, 10(37), 22146-22155

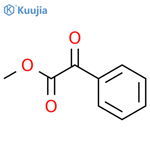

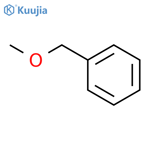

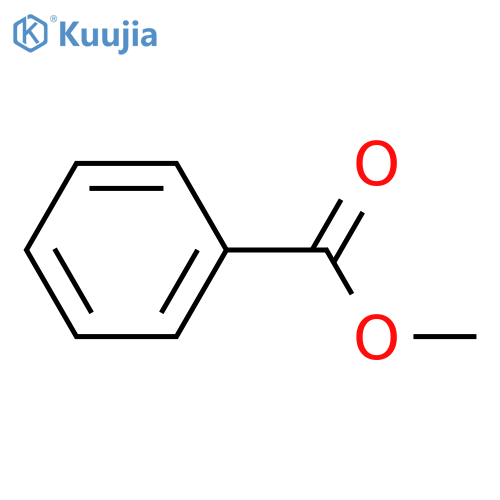

Cas no 93-58-3 (Methyl benzoate)

Methyl benzoate Propriedades químicas e físicas

Nomes e Identificadores

-

- Methyl benzoate

- BENZOIC ACID METHYL ESTER

- ESSENCE OF NIOBE

- FEMA 2683

- METHYL BENZENECARBOXYLATE

- NIOBE OIL

- OIL OF NIOBE

- RARECHEM AL BF 0531

- Benzoesαuremethylester

- Methyl ester of benzoic acid

- Methylbenzoat

- Methylester kyseliny benzoove

- Oilofmiobe

- Oniobe oil

- Oxidate le

- Slethylbenzoat

- METHYL BENZOATE PURE

- Clorius

- METHYL BENZOATE (20 LT )

- METHYL BENZOATE FOR SYNTHESIS

- NSC 9394

- SMR001216584

- MLS001050185

- Methylbenzoate

- Guaiacol Imp. E (EP): Methyl Benzoate

- NCGC00091665-01

- Z19825577

- UNII-6618K1VJ9T

- Methyl benzoate, natural, >=98%, FCC, FG

- Benzoic acid-methyl ester

- Methyl benzoate, >=99% (GC)

- J-522592

- CHEBI:72775

- FEMA No. 2683

- Methyl-benzenecarboxylate

- Methyl benzoate, for synthesis, 98.0%

- NCGC00256939-01

- BP-31073

- 6618K1VJ9T

- Benzoic acid, methyl ester

- UN2938

- METHYL BENZOATE [MI]

- SCHEMBL7200

- Tox21_303198

- METHYL BENZOATE [HSDB]

- SCHEMBL10330498

- UN 2938

- 1ST000770

- EINECS 202-259-7

- CAS-93-58-3

- C20645

- Methyl benzoate, >=98%, FCC, FG

- Methylester kyseliny benzoove [Czech]

- VS-02533

- MFCD00008421

- CCRIS 5851

- Q417328

- DTXSID5025572

- EC 202-259-7

- Methyl benzoate [UN2938] [Keep away from food]

- F0001-2239

- B0074

- CLORIUS-

- methyloxycarbonylbenzene

- Benzoato de metilo

- DTXCID405572

- EN300-15500

- METHYL BENZOATE [FHFI]

- SCHEMBL4790973

- NCGC00259381-01

- AKOS000120640

- NSC9394

- CHEMBL16435

- BBL010502

- benzoic acid methylester

- Methyl benzoate, analytical standard

- InChI=1/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H

- AT34734

- HSDB 5283

- A844641

- 93-58-3

- Methyl benzoate (natural)

- Methyl benzoate, 99%

- STK021498

- NSC-9394

- METHYL BENZOATE [FCC]

- NS00012849

- AI3-00525

- NCGC00091665-02

- WLN: 1OVR

- Tox21_201832

-

- MDL: MFCD00008421

- Inchi: 1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3

- Chave InChI: QPJVMBTYPHYUOC-UHFFFAOYSA-N

- SMILES: O=C(C1C=CC=CC=1)OC

- BRN: 1072099

Propriedades Computadas

- Massa Exacta: 136.052429g/mol

- Carga de Superfície: 0

- XLogP3: 2.1

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Ligações Rotativas: 2

- Massa monoisotópica: 136.052429g/mol

- Massa monoisotópica: 136.052429g/mol

- Superfície polar topológica: 26.3Ų

- Contagem de Átomos Pesados: 10

- Complexidade: 114

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Tautomeros: nothing

- Carga de Superfície: 0

Propriedades Experimentais

- Odor: Fragrant odor

- Vapor Density: 4.69 (NTP, 1992) (Relative to Air)

- Stability Shelf Life: Stable under recommended storage conditions.

- Temperature: When heated to decomposition, it emites fumes containing CO and CO2.

- Taste: FRUITY, NUTTY, ... WITH CHERRY TASTE

- Cor/Forma: Colorless transparent oily liquid

- Densidade: 1.088 g/mL at 20 °C(lit.)

- Ponto de Fusão: −12 °C (lit.)

- Ponto de ebulição: 198-199 °C(lit.)

- Ponto de Flash: Fahrenheit: 181.4 ° f < br / > Celsius: 83 ° C < br / >

- Índice de Refracção: n20/D 1.516(lit.)

- Solubilidade: ethanol: soluble60%, clear (1mL/4ml)

- Coeficiente de partição da água: <0.1 g/100 mL at 22.5 ºC

- Estabilidade/Prazo de validade: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids, strong bases.

- PSA: 26.30000

- LogP: 1.47320

- FEMA: 2683

- Solubilidade: Insoluble in water, miscible in methanol, ethanol, ether

- Sensibilidade: Sensitive to humidity

- Merck: 6024

- Pressão de vapor: <1 mmHg ( 20 °C)

Methyl benzoate Informações de segurança

-

Símbolo:

- Pedir:dangerous

- Palavra de Sinal:Warning

- Declaração de perigo: H302,H319

- Declaração de Advertência: P305+P351+P338

- Número de transporte de matérias perigosas:UN 2938

- WGK Alemanha:1

- Código da categoria de perigo: 22

- Instrução de Segurança: S36

- RTECS:DH3850000

-

Identificação dos materiais perigosos:

- TSCA:Yes

- Limite explosivo:8.6-20%(V)

- Frases de Risco:R22

- Toxicidade:LD50 orally in rats: 3.43 g/kg (Smyth)

- Condição de armazenamento:The warehouse shall be ventilated and dried at low temperature, and stored and transported separately from food and oxidant

Methyl benzoate Dados aduaneiros

- Dados aduaneiros:

China Customs Code:

2916310090Overview:

2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Methyl benzoate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813401-500ml |

Methyl benzoate |

93-58-3 | 99% | 500ml |

¥100.00 | 2022-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813401-10L |

Methyl benzoate |

93-58-3 | 99% | 10L |

¥1,120.00 | 2022-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M98210-500ml |

Methyl benzoate |

93-58-3 | 98% | 500ml |

¥88.0 | 2022-04-27 | |

| Enamine | EN300-15500-0.05g |

methyl benzoate |

93-58-3 | 93% | 0.05g |

$19.0 | 2023-07-10 | |

| Enamine | EN300-15500-5.0g |

methyl benzoate |

93-58-3 | 93% | 5.0g |

$29.0 | 2023-07-10 | |

| Enamine | EN300-15500-0.1g |

methyl benzoate |

93-58-3 | 93% | 0.1g |

$19.0 | 2023-07-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M108589-2.5l |

Methyl benzoate |

93-58-3 | AR,98% | 2.5l |

¥492.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M108588-500ml |

Methyl benzoate |

93-58-3 | standard for GC,≥99.5%(GC) | 500ml |

¥1154.90 | 2023-09-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-215338A-500g |

Methyl benzoate, |

93-58-3 | ≥99% | 500g |

¥233.00 | 2023-09-05 | |

| Life Chemicals | F0001-2239-1g |

methyl benzoate |

93-58-3 | 95%+ | 1g |

$21.0 | 2023-09-07 |

Methyl benzoate Método de produção

Método de produção 1

Método de produção 2

- Cleaner Production of Methyl Benzoate Using Solid Heterogenous Catalyst via Electromagnetic Waves as an Energy Source, Journal of the Institution of Engineers (India): Series E, 2020, 101(2), 109-114

Método de produção 3

Método de produção 4

- Nitrogen-Doped Carbon-Modified Cobalt-Nanoparticle-Catalyzed Oxidative Cleavage of Lignin β-O-4 Model Compounds under Mild Conditions, ACS Sustainable Chemistry & Engineering, 2018, 6(11), 14188-14196

Método de produção 5

Método de produção 6

- Robust acid-base Ln-MOFs: searching for efficient catalysts in cycloaddition of CO2 with epoxides and cascade deacetalization-Knoevenagel reactions, RSC Advances, 2022, 12(52), 33501-33509

Método de produção 7

- Conversion of a metal-organic framework to N-doped porous carbon incorporating Co and CoO nanoparticles: direct oxidation of alcohols to esters, Chemical Communications (Cambridge, 2015, 51(39), 8292-8295

Método de produção 8

- Competitive adsorption on single-atom catalysts: Mechanistic insights into the aerobic oxidation of alcohols over Co-N-C, Journal of Catalysis, 2019, 377, 283-292

Método de produção 9

Método de produção 10

- Insight into the Effective Aerobic Oxidative Cross-Esterification of Alcohols over Au/Porous Boron Nitride Catalyst, ACS Applied Materials & Interfaces, 2019, 11(50), 46678-46687

Método de produção 11

- Dual-Metal Hetero-Single-Atoms with Different Coordination for Efficient Synergistic Catalysis, Journal of the American Chemical Society, 2021, 143(39), 16068-16077

Método de produção 12

- Radical Chain Reduction via Carbon Dioxide Radical Anion (CO2•-), Journal of the American Chemical Society, 2021, 143(24), 8987-8992

Método de produção 13

- 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma, Journal of Medicinal Chemistry, 2019, 62(9), 4350-4369

Método de produção 14

- Aerobic oxidative esterification of primary alcohols over Pd-Au bimetallic catalysts supported on mesoporous silica nanoparticles, Catalysis Today, 2018, 306, 81-88

Método de produção 15

Método de produção 16

- One-pot pyrolysis method to fabricate Co/N co-doped hollow mesoporous spheres with carbon/silica binary shells for selective oxidation of arylalkanes, Applied Surface Science, 2022, 577,

Método de produção 17

1.2 Reagents: Trifluoromethanesulfonic acid

- Palladium-Catalyzed Intermolecular Arylcarbonylation of Unactivated Alkenes: Incorporation of Bulky Aryl Groups at Room Temperature, Angewandte Chemie, 2018, 57(48), 15871-15876

Método de produção 18

- Effects of Ligand Substitution on the Optical and Electrochemical Properties of (Pyridinedipyrrolide)zirconium Photosensitizers, Inorganic Chemistry, 2020, 59(20), 14716-14730

Método de produção 19

- Pd-Colloids-Catalyzed/Ag2O-Oxidized General and Selective Esterification of Benzylic Alcohols, Chemistry - An Asian Journal, 2019, 14(15), 2639-2647

Método de produção 20

- Temperature responsive metal organic framework nanocrystal and preparation method and application thereof, China, , ,

Método de produção 21

Methyl benzoate Raw materials

- Trimethyl orthobenzoate

- Benzyl alcohol

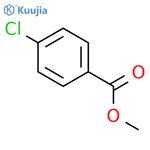

- Methyl 4-chlorobenzoate

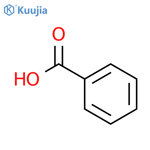

- Benzoic acid

- (methoxymethyl)benzene

- 4-Chlorobenzyl alcohol

- Methyl benzoylformate

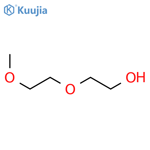

- Methoxypolyethylene glycols

- diphenylethane-1,2-dione

- Methyl 2-chlorobenzoate

- Benzoyl chloride

- Benzaldehyde

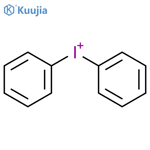

- Iodonium, diphenyl-

Methyl benzoate Preparation Products

Methyl benzoate Literatura Relacionada

-

Javier López-Ogalla,Esther García-Palomero,Jorge Sánchez-Quesada,Laura Rubio,Elena Delgado,Pablo García,Miguel Medina,Ana Castro,Pilar Mu?oz Med. Chem. Commun. 2014 5 474

-

Yiguang Chen,Haiying Luo,Xindong Guo,Yanping Xian,Donghui Luo,Yuluan Wu Anal. Methods 2014 6 4803

-

4. Enzyme-catalysed synthesis and reactions of benzene oxide/oxepine derivatives of methyl benzoatesDerek R. Boyd,Narain D. Sharma,John S. Harrison,John. F. Malone,W. Colin McRoberts,John T. G. Hamilton,David B. Harper Org. Biomol. Chem. 2008 6 1251

-

Cyrille Kuhn,Emmanuel Roulland,Jean-Claude Madelmont,Claude Monneret,Jean-Claude Florent Org. Biomol. Chem. 2004 2 2028

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Benzoides Benzeno e derivados substituídos ésteres de ácido benzóico

- Solventes e Químicos Orgânicos Compostos Orgânicos Benzoides Benzeno e derivados substituídos Ácidos benzóicos e derivados ésteres de ácido benzóico

- Pesticidas Químicos Ingredientes Ativos de Pesticidas Substâncias Padrão

- Solventes e Químicos Orgânicos Compostos Orgânicos ácidos/ésteres

93-58-3 (Methyl benzoate) Produtos relacionados

- 2282-84-0(Methyl 2,4,6-trimethylbenzoate)

- 1459-93-4(Dimethyl isophthalate)

- 99-75-2(Methyl p-Toluate)

- 1679-64-7(Mono-Methyl terephthalate)

- 89-71-4(Methyl o-toluate)

- 120-51-4(Benzyl benzoate)

- 93-97-0(Benzoic anhydride)

- 94-08-6(Ethyl p-toluate)

- 99-36-5(Methyl 3-methylbenzoate)

- 2228126-89-2(2-amino-3-5-(methoxycarbonyl)furan-2-ylpropanoic acid)